molecular formula C14H28N2O2 B13636012 tert-butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate

tert-butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate

Cat. No.: B13636012
M. Wt: 256.38 g/mol
InChI Key: CQFQMIIBFSWUDK-GFCCVEGCSA-N
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Description

tert-Butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a tert-butyl ester group and an isopropylamino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Isopropylamino Group: The isopropylamino group can be introduced via reductive amination, where an aldehyde or ketone precursor reacts with isopropylamine in the presence of a reducing agent.

    Attachment of the tert-Butyl Ester Group: The tert-butyl ester group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the isopropylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with an isopropylamino group and a tert-butyl ester group makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

tert-butyl (3R)-3-[(propan-2-ylamino)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C14H28N2O2/c1-11(2)15-9-12-7-6-8-16(10-12)13(17)18-14(3,4)5/h11-12,15H,6-10H2,1-5H3/t12-/m1/s1

InChI Key

CQFQMIIBFSWUDK-GFCCVEGCSA-N

Isomeric SMILES

CC(C)NC[C@H]1CCCN(C1)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)NCC1CCCN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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